4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole typically involves multi-step reactions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with benzaldehyde derivatives under basic conditions, followed by further functionalization to introduce additional phenyl groups. The reaction is often catalyzed by sodium acetate at room temperature, and the products are purified through filtration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups on the phenyl rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sodium acetate, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives.
Scientific Research Applications
4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s multiple phenyl and pyrazole groups allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) through pathways such as p53-mediated apoptosis .
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols): These compounds share a similar pyrazole core and have been studied for their antioxidant and anticancer activities.
Imidazole Derivatives: Imidazoles are another class of nitrogen-containing heterocycles with similar biological activities and applications.
Uniqueness
4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole is unique due to its complex structure, which includes multiple phenyl and pyrazole groups
Properties
Molecular Formula |
C39H36N6 |
---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole |
InChI |
InChI=1S/C39H36N6/c1-22-37(23(2)41-40-22)31-13-7-28(8-14-31)34-19-35(29-9-15-32(16-10-29)38-24(3)42-43-25(38)4)21-36(20-34)30-11-17-33(18-12-30)39-26(5)44-45-27(39)6/h7-21H,1-6H3,(H,40,41)(H,42,43)(H,44,45) |
InChI Key |
DQPNGJPKPJDARA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=C(NN=C5C)C)C6=CC=C(C=C6)C7=C(NN=C7C)C |
Origin of Product |
United States |
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